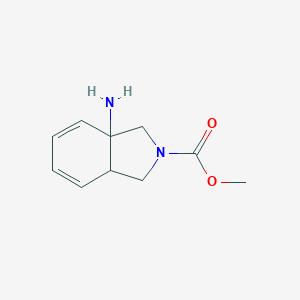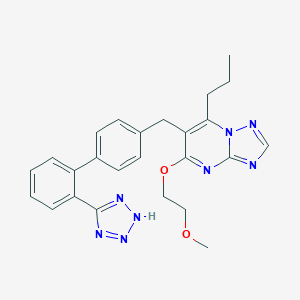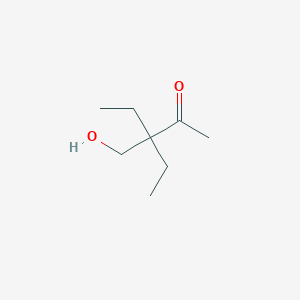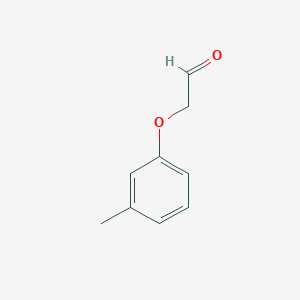
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, also known as BCFQ, is a quinolone antibiotic that has been widely used in scientific research. It was first synthesized in 1997 by a group of researchers at Bristol-Myers Squibb, and has since become a valuable tool in the study of bacterial DNA gyrase inhibition and antibiotic resistance.
Mechanism of Action
The mechanism of action of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves the binding of the drug to the A subunit of bacterial DNA gyrase, which causes a conformational change in the enzyme and prevents it from carrying out its normal functions. This ultimately leads to the inhibition of bacterial DNA replication and transcription, which results in bacterial cell death.
Biochemical and Physiological Effects:
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been shown to have a broad spectrum of activity against Gram-negative and Gram-positive bacteria, including some strains that are resistant to other quinolone antibiotics. It is generally well-tolerated by humans and has a low toxicity profile. However, it has been shown to have some adverse effects on the liver and kidneys in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is its potent activity against a wide range of bacterial strains. It is also relatively easy to synthesize and has a low cost compared to other antibiotics. However, one limitation of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research involving 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. One area of interest is the development of new quinolone antibiotics that are more effective against antibiotic-resistant strains of bacteria. Another potential direction is the study of the role of efflux pumps in antibiotic resistance and the development of new drugs that can overcome this mechanism of resistance. Additionally, 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid could be used as a tool to study the mechanism of action of other antibiotics and their interactions with bacterial DNA gyrase.
Synthesis Methods
The synthesis of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves a multi-step process that begins with the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-2-carboxylic acid with cyclopropylamine to form the corresponding cyclopropylamine derivative. This intermediate is then reacted with 8-bromo-1-chloro-4-oxoquinoline-3-carboxylic acid to yield the desired product.
Scientific Research Applications
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been used extensively in scientific research to study the mechanism of action of quinolone antibiotics and their interactions with bacterial DNA gyrase. It has been shown to be a potent inhibitor of DNA gyrase, which is an essential enzyme for bacterial DNA replication and transcription. 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has also been used to study the role of efflux pumps in antibiotic resistance, as it is a substrate for some of these pumps.
properties
CAS RN |
182868-35-5 |
|---|---|
Molecular Formula |
C18H19BrFN3O3 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
8-bromo-1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H19BrFN3O3/c1-9-7-22(5-4-21-9)16-13(20)6-11-15(14(16)19)23(10-2-3-10)8-12(17(11)24)18(25)26/h6,8-10,21H,2-5,7H2,1H3,(H,25,26) |
InChI Key |
ZBTVXBLYDBQQDF-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
synonyms |
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro -7-(3-methyl-1-piperazinyl)-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)


![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)





![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)


